molecular formula C25H21N3O4S B523621 {2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate

{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate

Cat. No.: B523621
M. Wt: 459.5 g/mol
InChI Key: CKGWPKGIWKQGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chymase-IN-1 is a chymase inhibitor which exhibits concentration-dependent chymase inhibitory activity.

Scientific Research Applications

  • Synthesis and Transformation Studies :

    • Jenny and Heimgartner (1989) explored the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones, highlighting the reaction mechanisms and intermediates in the process (Jenny & Heimgartner, 1989).
    • Mohamed (2014) focused on synthesizing Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives and examining their reactions (Mohamed, 2014).
  • Chemical Structural Analysis and Derivatives Formation :

    • Žugelj et al. (2009) transformed Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the versatility of these compounds (Žugelj et al., 2009).
  • Spectroscopic Characterization and Microwave Assisted Synthesis :

    • Ermiş and Durmuş (2020) carried out microwave-assisted synthesis and spectroscopic characterization of novel thiophene-benzothiazole derivative compounds, showing advancements in synthesis techniques (Ermiş & Durmuş, 2020).
  • Crystallography and Molecular Structure :

    • Li et al. (2015) analyzed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, demonstrating the intricate molecular arrangements in related compounds (Li et al., 2015).
    • Yıldız et al. (2010) conducted a study on the synthesis, spectroscopic studies, and structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol, revealing detailed information about its structural properties (Yıldız et al., 2010).

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

[2-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C25H21N3O4S/c29-22(27-15-18-8-3-1-4-9-18)14-23-28-19(17-33-23)16-31-25(30)21-12-7-13-26-24(21)32-20-10-5-2-6-11-20/h1-13,17H,14-16H2,(H,27,29)

InChI Key

CKGWPKGIWKQGEV-UHFFFAOYSA-N

SMILES

O=C(OCC1=CSC(CC(NCC2=CC=CC=C2)=O)=N1)C3=C(OC4=CC=CC=C4)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=CS2)COC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chymase IN-1;  Chymase-IN 1;  Chymase-IN-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate
Reactant of Route 6
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{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate

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